6beta-Hydroxycortisol

CYP3A4 Phenotyping Drug Metabolism Analytical Chemistry

Substituting 6β-hydroxycortisol with 6α-hydroxycortisol or other cortisol metabolites yields irreproducible CYP3A4 phenotyping data due to distinct metabolic origins and excretion kinetics. • Definitive analyte for the urinary 6β-OHC/Cortisol ratio-a validated non-invasive biomarker for hepatic CYP3A4 activity (e.g., 320% mean increase with rifampicin induction). • Designated Hydrocortisone EP Impurity D; required for API impurity profiling, batch release, and ANDA/NDA regulatory submissions. • Supplied as ≥95% HPLC reference material with full characterization data for LC-MS/MS method development, calibration, and QC.

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
CAS No. 53-35-0
Cat. No. B021122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxycortisol
CAS53-35-0
Synonyms(6β,11β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione; _x000B_6β,17-Dihydroxycorticosterone;  6β,11β,17α,21-Tetrahydroxypregn-_x000B_4-en-3,20-dione;  NSC 76163;  Hydrocortisone Impurity D (EP)
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
InChIInChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19-,20-,21-/m0/s1
InChIKeyGNFTWPCIRXSCQF-DGNIKEFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxycortisol: CYP3A4 Biomarker Overview


6beta-Hydroxycortisol (6β-OHC; CAS 53-35-0) is an endogenous C21-steroid hormone and a primary metabolite of cortisol, produced predominantly in the liver via the 6β-hydroxylation of cortisol catalyzed specifically by cytochrome P450 3A4 (CYP3A4) . As a glucocorticoid metabolite, 6β-OHC is excreted in urine and serves as a non-invasive biomarker for assessing in vivo CYP3A4 enzyme activity, an enzyme responsible for the metabolism of over 30% of clinically used drugs [1]. Its utility stems from its specific metabolic origin, making it a critical reference standard and analyte for pharmacokinetic, drug-drug interaction (DDI), and precision medicine research [2].

Why Generic Cortisol Metabolites Cannot Substitute


Generic substitution of 6beta-Hydroxycortisol with other cortisol metabolites or structural isomers, such as 6alpha-Hydroxycortisol or cortisone, is scientifically invalid for CYP3A4 phenotyping and related analytical applications. This is due to distinct and non-interchangeable metabolic pathways and biological significance. 6beta-Hydroxycortisol is the specific product of CYP3A4-mediated cortisol 6β-hydroxylation, a key reaction for assessing this enzyme's activity . In contrast, 6alpha-Hydroxycortisol is formed via a different pathway (likely CYP3A7) and exhibits different basal excretion rates and responses to enzyme induction [1]. The quantitative evidence below demonstrates that the diagnostic and functional utility—specifically the 6β-OHC/Cortisol ratio—is uniquely tied to the 6β-hydroxy epimer, and substitution with any other compound, including the 6α-isomer or downstream metabolites, will lead to erroneous and irreproducible results in studies evaluating CYP3A4-mediated drug metabolism, drug-drug interactions, or endocrine function [2].

Quantitative Differentiation Evidence


CYP3A4 Specificity Over 6alpha-Hydroxycortisol

6beta-Hydroxycortisol (6β-OHF) is the specific and predominant urinary metabolite formed by CYP3A4, whereas 6alpha-Hydroxycortisol (6α-OHF) is a minor isomer formed via a different cytochrome P450 isoform (likely CYP3A7). The urinary excretion rate of 6β-OHF is significantly higher and more responsive to CYP3A4 modulation [1]. An HPLC method capable of separating these stereoisomers achieved a resolution (Rs) of 4.41 to 4.60, confirming the analytical feasibility of distinguishing and quantifying these two isomers [2]. Using the 6α-isomer or a mixture would misrepresent CYP3A4 activity.

CYP3A4 Phenotyping Drug Metabolism Analytical Chemistry

Induction Response vs. 4beta-Hydroxycholesterol

In a drug-drug interaction study with rifampicin (a strong CYP3A4 inducer), the median increase in the urinary 6beta-hydroxycortisol/cortisol ratio (6βCR) was compared directly to that of plasma 4β-hydroxycholesterol (4βHC). While both responded to induction, 6βCR demonstrated a larger fold-increase at early time points [1]. On day 9 of rifampicin treatment, the median increase in 6βCR was 4.1-fold versus 3.4-fold for 4βHC, and on day 11 it was 5.2-fold versus 4.1-fold for 4βHC [1]. This suggests 6βCR may offer greater dynamic range for detecting induction.

Drug-Drug Interaction Biomarker Validation Clinical Pharmacology

Correlation with Midazolam Clearance

In a pharmacometabolomics study assessing multiple endogenous markers, the urinary 6β-hydroxycortisol/cortisol ratio was identified as the most significantly correlated predictor of hepatic CYP3A activity (measured by midazolam clearance) under conditions of maximal inhibition and induction in female subjects [1]. This study compared the 6βCR to other urinary and plasma metabolites, finding it to be the 'best predictor' among those evaluated [1]. While the study did not provide direct p-values for other comparators, the conclusion of its superior predictive power is a key differentiator.

CYP3A Phenotyping Metabolomics Predictive Modeling

HPLC-UV Quantification and Isomer Resolution

A validated HPLC-UV method for the simultaneous determination of 6β-hydroxycortisol (6β-OHF) and 6α-hydroxycortisol in human urine provides key analytical figures of merit. This method achieves baseline resolution of the two stereoisomers with resolutions (Rs) of 4.41 and 4.60, enabling specific quantification [1]. The lower limit of quantification (LLOQ) for 6β-OHF in this method was 41.08 ng/mL [1]. This demonstrates the feasibility of accurately measuring this endogenous compound without the need for more complex LC-MS/MS instrumentation, offering a practical alternative for some applications.

Analytical Method Validation Bioanalysis CYP3A Phenotyping

Percent Increase After Rifampin Induction

The intra-individual response of the urinary 6beta-hydroxycortisol/cortisol (6β-OHC/C) ratio to a known CYP3A4 inducer is well-quantified. Following 14 days of rifampin (600 mg daily) administration, the mean percent increase in the morning spot urinary 6β-OHC/C ratio at maximum induction relative to baseline was 320% ± 73% (mean ± SEM) [1]. This demonstrates a robust and quantifiable dynamic range for detecting enzyme induction.

Enzyme Induction CYP3A4 Biomarker Response

Variability Compared to 4beta-Hydroxycholesterol

A direct comparison of biomarker variability was performed in a study assessing both the urinary 6β-hydroxycortisol/cortisol ratio (6βCR) and plasma 4β-hydroxycholesterol (4βHC). In the control group (no rifampicin), the inter-subject variability for 6βCR was 45.6% and intra-subject variability was 30.5% [1]. In contrast, 4βHC showed lower variability, with inter-subject variability of 33.8% and intra-subject variability of 7.5% [1]. This higher variability for 6βCR is a known limitation that must be considered in study design and sample size calculations.

Biomarker Variability Clinical Trial Design Pharmacokinetics

Research and Industrial Application Scenarios


Endogenous Phenotyping in DDI Studies

6beta-Hydroxycortisol is the critical analyte for calculating the urinary 6β-OHC/Cortisol ratio, a validated endogenous biomarker for non-invasive assessment of hepatic CYP3A4 activity. This ratio is used in clinical trials to evaluate the potential of new chemical entities to induce or inhibit CYP3A4, as evidenced by its robust response to strong inducers like rifampicin (e.g., a 320% mean increase in the morning spot ratio) [1] and its superior correlation with midazolam clearance compared to other metabolites [2]. Procuring high-purity 6beta-Hydroxycortisol and its stable isotope-labeled internal standard is essential for the accurate LC-MS/MS quantification required in these DDI studies [3].

Bioanalytical Method Development and Validation

As a key endogenous biomarker, pure 6beta-Hydroxycortisol reference material is indispensable for developing and validating quantitative bioanalytical methods in urine and plasma. Validated LC-MS/MS and HPLC-UV methods rely on this standard for calibrator and quality control (QC) sample preparation to ensure assay accuracy, precision, and specificity, particularly for resolving 6β-OHC from its isomer 6α-OHC (Rs > 4.0) [4]. The development of robust methods, as demonstrated with LLOQs in the ng/mL range, is fundamental for translating CYP3A4 phenotyping from research to clinical diagnostics and precision medicine [5].

Hydrocortisone Impurity Reference Standard

6beta-Hydroxycortisol is designated as Hydrocortisone EP Impurity D in the European Pharmacopoeia. For manufacturers of hydrocortisone active pharmaceutical ingredient (API) and drug products, this compound is a required reference standard for impurity profiling and quality control release testing . Quantitative assessment of this specific impurity, at defined thresholds, is necessary to ensure batch-to-batch consistency and regulatory compliance for hydrocortisone formulations.

Cortisol Metabolism Research in Disease

Beyond CYP3A4 phenotyping, 6beta-Hydroxycortisol serves as a specific marker of the 6β-hydroxylation pathway of cortisol metabolism. Researchers investigating altered cortisol metabolism in conditions such as Cushing's syndrome, adrenal insufficiency, or metabolic disorders utilize this compound to understand shifts in metabolic clearance pathways . The quantitative analysis of 6β-OHC, in conjunction with other cortisol metabolites, provides a more complete picture of glucocorticoid regulation and dysregulation, offering insights not obtainable by measuring cortisol alone.

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